molecular formula C18H23NO B457123 2-ethyl-N-(2-naphthyl)hexanamide

2-ethyl-N-(2-naphthyl)hexanamide

Cat. No.: B457123
M. Wt: 269.4g/mol
InChI Key: PJTOXMLANHZIJR-UHFFFAOYSA-N
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Description

2-Ethyl-N-(2-naphthyl)hexanamide is a synthetic amide derivative characterized by a branched hexanamide chain (2-ethylhexanoyl group) linked to a 2-naphthylamine moiety via an amide bond.

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4g/mol

IUPAC Name

2-ethyl-N-naphthalen-2-ylhexanamide

InChI

InChI=1S/C18H23NO/c1-3-5-8-14(4-2)18(20)19-17-12-11-15-9-6-7-10-16(15)13-17/h6-7,9-14H,3-5,8H2,1-2H3,(H,19,20)

InChI Key

PJTOXMLANHZIJR-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2-ethyl-N-(2-naphthyl)hexanamide and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Position/Type Key Physicochemical Properties Synthesis Yield
This compound C₁₈H₂₃NO 269.38 2-Naphthyl High lipophilicity; aromatic stability 65%
2-Ethyl-N-(5-methyl-1,5-naphthyl)hexanamide C₁₉H₂₅NO 283.41 5-Methyl-naphthyl Enhanced steric hindrance 65%
2-Ethyl-N-(2-ethylphenyl)hexanamide C₁₆H₂₅NO 247.38 2-Ethylphenyl Moderate solubility in organic solvents Not reported
2-Ethyl-N-(3-hydroxyphenyl)hexanamide C₁₄H₂₁NO₂ 235.32 3-Hydroxyphenyl Increased polarity; H-bonding capacity Not reported
N-[2-(1H-Indol-3-yl)ethyl]hexanamide C₁₄H₂₀N₂O 232.33 Indole-ethyl Antimalarial activity Not reported

Key Observations :

  • Polarity : Hydroxyl or amine groups (e.g., 3-hydroxyphenyl or indole derivatives) increase polarity, improving aqueous solubility but reducing membrane permeability .
  • Steric Effects : Methyl or ethyl substituents on the aromatic ring (e.g., 5-methyl-naphthyl or 2-ethylphenyl) introduce steric hindrance, which may affect reactivity or intermolecular interactions .

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